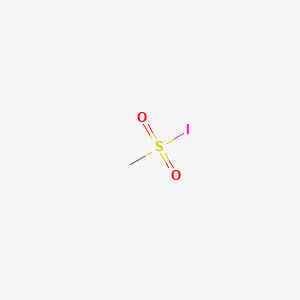
Methanesulfonyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonyl iodide is an organosulfur compound with the chemical formula CH3SO2I. It is a derivative of methanesulfonic acid where the hydroxyl group is replaced by an iodine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Methanesulfonyl iodide can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with sodium iodide in the presence of a solvent like acetone. The reaction proceeds as follows:
CH3SO2Cl+NaI→CH3SO2I+NaCl
Another method involves the direct iodination of methanesulfonic acid using iodine and a suitable oxidizing agent. This method is less common due to the harsh reaction conditions required.
Analyse Chemischer Reaktionen
Methanesulfonyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to methanesulfonic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the methanesulfonyl group into molecules.
Biology: this compound is used in the modification of biomolecules for studying their structure and function.
Industry: this compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of methanesulfonyl iodide involves its reactivity as an electrophile. The iodine atom in this compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl iodide can be compared with other similar compounds such as methanesulfonyl chloride and methanesulfonyl fluoride. While all these compounds contain the methanesulfonyl group, their reactivity and applications differ:
Methanesulfonyl chloride (CH3SO2Cl): This compound is commonly used as a reagent in organic synthesis for converting alcohols to methanesulfonates.
Methanesulfonyl fluoride (CH3SO2F): It is used as a reagent in organic synthesis and has applications in the pharmaceutical industry.
This compound is unique due to the presence of the iodine atom, which imparts different reactivity and properties compared to its chloride and fluoride counterparts.
Eigenschaften
CAS-Nummer |
42790-82-9 |
|---|---|
Molekularformel |
CH3IO2S |
Molekulargewicht |
206.01 g/mol |
IUPAC-Name |
methanesulfonyl iodide |
InChI |
InChI=1S/CH3IO2S/c1-5(2,3)4/h1H3 |
InChI-Schlüssel |
ONQHJHZPCWQDOO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)

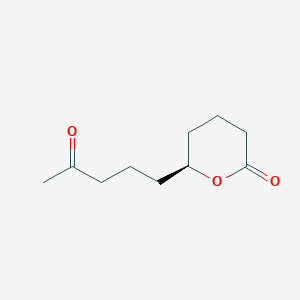
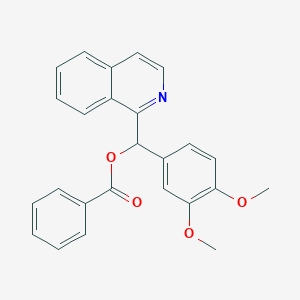
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
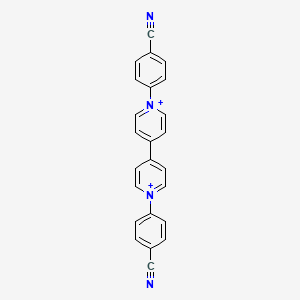

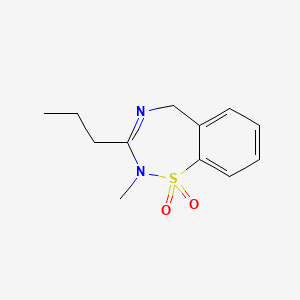
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)
